molecular formula C30H39NO6 B12801041 Zoanthenamine CAS No. 97877-69-5

Zoanthenamine

Cat. No.: B12801041
CAS No.: 97877-69-5
M. Wt: 509.6 g/mol
InChI Key: ACDRDEOVULSAPQ-NUMHYOOVSA-N
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Description

Zoanthenamine is a bioactive marine alkaloid belonging to the zoanthamine family. These compounds are primarily isolated from marine zoantharians, particularly from the genus Zoanthus. This compound features a unique chemical architecture with fused cycles culminating in an unusual azepane ring. This compound, along with other zoanthamine-type alkaloids, has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zoanthenamine involves complex organic reactions. One common method includes the isolation of the compound from marine zoantharians. The aqueous-methanolic fraction is purified by reversed-phase high-performance liquid chromatography using an isocratic method with acetonitrile, water, and acetic acid as the mobile phase . The structures of isolated compounds are elucidated using comprehensive analyses of infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data .

Industrial Production Methods

Industrial production of this compound is not well-documented due to the complexity of its synthesis and the reliance on natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Zoanthenamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The equilibrium between lactone and iminium forms is a notable reaction observed in several zoanthamine natural products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives such as 3β,14α-dihydroxy-28-deoxythis compound, 7α-hydroxy-28-deoxythis compound, and 3α-hydroxythis compound . These derivatives exhibit unique biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of zoanthenamine involves its interaction with various molecular targets and pathways. For instance, epi-oxyzoanthamine inhibits the expression of cytokines in tumor necrosis factor-alpha and interferon-gamma-stimulated human keratinocyte cells. It also reduces the phosphorylation of mitogen-activated protein kinase and the nuclear factor-kappa B signaling pathway . Additionally, this compound derivatives modulate reactive oxygen species and nitric oxide levels, contributing to their neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Zoanthenamine is part of a broader family of zoanthamine alkaloids, which includes compounds such as norzoanthamine, oxyzoanthamine, norzoanthaminone, cyclozoanthamine, epinorzoanthamine, zoanthaminone, and zoaramine . These compounds share a similar chemical architecture but differ in their specific functional groups and biological activities. For example, norzoanthamine has shown potential in treating osteoporosis, while oxyzoanthamine exhibits anti-inflammatory properties . The unique azepane ring structure and diverse biological activities of this compound distinguish it from other similar compounds.

Properties

CAS No.

97877-69-5

Molecular Formula

C30H39NO6

Molecular Weight

509.6 g/mol

IUPAC Name

(6S,8S,13S,14R,15S,16R,17R,18R,23R)-16-hydroxy-8,13,17,21-tetramethylspiro[25,26-dioxa-4-azaheptacyclo[14.7.2.16,10.01,15.03,13.04,10.018,23]hexacosa-2,20-diene-14,4'-oxolane]-2',19-dione

InChI

InChI=1S/C30H39NO6/c1-16-8-20-24(21(32)9-16)18(3)30(34)25-27(20,14-36-30)11-22-26(4,28(25)12-23(33)35-15-28)5-6-29-10-17(2)7-19(37-29)13-31(22)29/h9,11,17-20,24-25,34H,5-8,10,12-15H2,1-4H3/t17-,18+,19-,20+,24-,25-,26+,27?,28+,29?,30+/m0/s1

InChI Key

ACDRDEOVULSAPQ-NUMHYOOVSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CN3C4=CC56CO[C@@]([C@@H]5[C@@]7([C@@]4(CCC3(C1)O2)C)CC(=O)OC7)([C@@H]([C@H]8[C@H]6CC(=CC8=O)C)C)O

Canonical SMILES

CC1CC2CN3C4=CC56COC(C5C7(C4(CCC3(C1)O2)C)CC(=O)OC7)(C(C8C6CC(=CC8=O)C)C)O

Origin of Product

United States

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